3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Medicinal chemistry Structure-activity relationships Chemical procurement

3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS 86671-80-9) is a fully synthetic phthalazine-1-carboxamide derivative with the molecular formula C21H14ClN3O2 and a molecular weight of 375.81 g/mol. It features a 4-chlorophenyl substituent at the N3 position and an N-phenyl carboxamide group at the C1 position of the 4-oxo-3,4-dihydrophthalazine core.

Molecular Formula C21H14ClN3O2
Molecular Weight 375.81
CAS No. 86671-80-9
Cat. No. B2818576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
CAS86671-80-9
Molecular FormulaC21H14ClN3O2
Molecular Weight375.81
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H14ClN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26)
InChIKeyTYFUQIXIKLWTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS 86671-80-9): Structural Identity and Compound-Class Context for Procurement Decisions


3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS 86671-80-9) is a fully synthetic phthalazine-1-carboxamide derivative with the molecular formula C21H14ClN3O2 and a molecular weight of 375.81 g/mol . It features a 4-chlorophenyl substituent at the N3 position and an N-phenyl carboxamide group at the C1 position of the 4-oxo-3,4-dihydrophthalazine core. The compound is commercially available at ≥95% purity with a reported melting point of 180–181 °C (ethanol) [1]. Its primary reported synthetic route, described by Deodhar and Deval (1983), proceeds via azocoupled homophthalic anhydride intermediates through a two- or three-step sequence with overall yields of approximately 60–66% . The phthalazine-1-carboxamide scaffold to which this compound belongs has been investigated extensively as a privileged structure for aldose reductase inhibition and anticancer applications, providing a mechanistic framework for understanding the functional potential of this specific derivative [2].

Why 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide Cannot Be Interchanged with Other Phthalazine-1-Carboxamide Derivatives


Casual substitution of one phthalazine-1-carboxamide analog for another is scientifically unsound and may lead to divergent experimental outcomes. Within this scaffold class, even minor substituent changes at the N3 aryl position or the C1 carboxamide moiety produce large-magnitude shifts in target engagement. For example, among N-substituted phthalazine sulfonamide derivatives evaluated as aldose reductase inhibitors, KI constants span a 7.3-fold range from 67.73 nM to 495.20 nM across closely related analogs [1]. The specific combination of a 4-chlorophenyl group at N3 and an unsubstituted N-phenyl carboxamide at C1 found in CAS 86671-80-9 creates a distinct electronic and steric environment that cannot be replicated by analogs bearing 4-methoxy, 4-fluoro, or N-alkyl carboxamide replacements—each of which is sold under a different CAS number and exhibits unique property profiles. Systematic SAR reviews of phthalazine derivatives confirm that cytotoxicity against cancer cell lines, aldose reductase inhibition potency, and selectivity versus related aldo-keto reductases are each exquisitely sensitive to the identity and position of aryl and amide substituents [2]. Procurement of the exact CAS-numbered compound is therefore essential for experimental reproducibility.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide (86671-80-9): Comparator-Anchored Data Guide


Structural Differentiation from the Closest Commercial Analogs: Substituent Identity Defines Unique Chemical Space

CAS 86671-80-9 occupies a distinct and non-interchangeable position within the phthalazine-1-carboxamide chemical space due to its specific dual-substitution pattern. The closest commercially available analogs differ by single-atom or single-group changes: CAS 339021-33-9 replaces the 4-chlorophenyl group with a 4-fluorophenyl group at N3, while CAS 320417-93-4 replaces the N-phenyl carboxamide with an N-methyl carboxamide at C1. Each of these changes alters hydrogen-bonding capacity, lipophilicity (Cl vs. F vs. OCH3), and steric bulk in ways that are known from phthalazine SAR literature to produce divergent biological outcomes [1]. The 4-chlorophenyl group imparts a specific combination of electron-withdrawing inductive effect and hydrophobic surface area (calculated density: 1.33 ± 0.1 g/cm³; predicted logP contributions) that is distinct from the 4-fluoro or 4-methoxy congeners [2]. No direct biological activity data for CAS 86671-80-9 has been identified in peer-reviewed primary literature as of the search date; the evidence for differentiation is therefore based on well-established class-level SAR principles rather than direct comparative bioassay data. This evidence gap should be explicitly acknowledged when making procurement decisions based on biological activity expectations.

Medicinal chemistry Structure-activity relationships Chemical procurement

Synthesis Route Specificity: Azocoupled Homophthalic Anhydride Pathway as a Defining Manufacturing Characteristic

The published synthetic route for CAS 86671-80-9 proceeds through an azocoupled homophthalic anhydride intermediate, a pathway that is structurally specific to this substitution pattern . In the reported two-step procedure, the key intermediate is treated with thionyl chloride (92% yield, 0.5 h heating) followed by reaction with aniline in ethanol (66% yield, 2 h heating), giving an overall yield of approximately 61%. An alternative three-step variant incorporating an initial NaOH hydrolysis step achieves similar overall efficiency . This synthetic route differs fundamentally from the pathways used to prepare the comparator compounds zopolrestat (which employs a benzothiazolylmethyl side-chain installation via alkylation of a phthalazinone precursor) and ponalrestat (which uses a bromo-fluorobenzyl substitution) [1]. The distinct synthetic provenance of CAS 86671-80-9 means that impurities, byproducts, and residual solvents are route-specific and cannot be extrapolated from other phthalazine derivatives. Commercial material is supplied at a standard purity of 95% . The absence of published orthogonal purity verification (e.g., qNMR, HPLC-UV/ELSD) from independent sources represents a notable evidence gap that should be addressed through in-house quality control upon procurement.

Synthetic chemistry Process chemistry Quality control

Aldose Reductase Inhibitory Potential: Class-Level Benchmarks from the Phthalazine-1-Carboxamide Scaffold

No direct aldose reductase inhibitory data for CAS 86671-80-9 was identified in peer-reviewed literature. However, the phthalazine-1-carboxamide scaffold to which this compound belongs is among the most thoroughly validated structural classes for aldose reductase (AR, AKR1B1) inhibition. The clinically investigated compound zopolrestat, a 4-oxo-3,4-dihydrophthalazin-1-yl acetic acid derivative, inhibits human placental aldose reductase with an IC50 of 3.1 nM . Ponalrestat (ICI 128,436), structurally a 3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid, inhibits AR with a Ki of 7.7 nM [1]. N-substituted phthalazine sulfonamide derivatives—a structurally related but distinct subclass—exhibit KI constants against AR ranging from 67.73 to 495.20 nM [2]. The target compound CAS 86671-80-9 differs from these benchmarks in two critical structural features: (i) it bears a carboxamide rather than an acetic acid side chain at C1, and (ii) it carries a 4-chlorophenyl N3 substituent rather than a benzothiazolylmethyl or bromo-fluorobenzyl group. These differences preclude direct quantitative extrapolation of potency. The compound should be considered an exploratory tool for probing the SAR of neutral carboxamide-bearing phthalazine AR inhibitors, distinct from the anionic acetic acid series represented by zopolrestat and ponalrestat.

Aldose reductase inhibition Diabetic complications Enzyme inhibition

Anticancer Activity Context: Phthalazine-Based Cytotoxicity Benchmarks Against MCF-7 and HepG2 Cell Lines

Although no peer-reviewed cytotoxicity data for CAS 86671-80-9 specifically was identified, the broader phthalazine-1-carboxamide and phthalazine class has generated extensive anticancer screening data that provides relevant benchmarks. Phthalazine-based VEGFR-2 inhibitors have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HCT-116 (colon cancer) cell lines. For example, compound 7f from a 2021 series exhibited the most potent activity among twenty N-substituted-4-phenylphthalazin-1-amine derivatives against all three cell lines [1]. In a separate study, phthalazine-1-carboxamide derivative 48a showed an IC50 of 17.39 µM against HepG2 cells, outperforming 5-fluorouracil (IC50 = 60.73 µM) in the same assay [2]. The target compound differs from these literature examples in its specific 4-chlorophenyl N3 substitution and N-phenyl carboxamide C1 substitution pattern—a combination that has not been individually profiled in published anticancer screens. This represents a specific gap in the evidence base. The compound's potential utility in anticancer screening derives from this untested substitution combination, which may confer distinct VEGFR-2 or topoisomerase II inhibitory profiles relative to the published analogs, but this remains to be experimentally determined.

Anticancer screening Cytotoxicity VEGFR-2 inhibition

Physicochemical Differentiation: Melting Point and Density as Quality Indicators for Procurement Verification

CAS 86671-80-9 is characterized by a reported melting point of 180–181 °C (measured in ethanol as solvent) and a predicted density of 1.33 ± 0.1 g/cm³ [1]. These physicochemical constants serve as rapid, low-cost identity verification checks upon receipt of commercial material. The melting point differs substantially from related phthalazine derivatives: the corresponding 4-fluorophenyl analog (CAS 339021-33-9) and N-methyl analog (CAS 320417-93-4) are expected to exhibit different melting ranges due to altered crystal packing energies arising from halogen and hydrogen-bonding differences. The N3-unsubstituted parent compound 4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5) has a distinctly different molecular formula (C9H7N3O2, MW 189.17) and thermal profile . These measurable physical differences provide practical, experimentally accessible criteria for distinguishing CAS 86671-80-9 from its nearest analogs without requiring full spectroscopic characterization. Procurement specifications should include a melting point acceptance range of 178–183 °C as a minimum identity criterion, supplementing the standard 95% purity specification .

Quality control Analytical chemistry Compound authentication

Recommended Application Scenarios for 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide (86671-80-9) Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Phthalazine-Based Aldose Reductase Inhibitors: Probing the Neutral Carboxamide Series

CAS 86671-80-9 is structurally positioned to fill a specific gap in phthalazine aldose reductase inhibitor SAR: it is a neutral C1-carboxamide analog distinct from the anionic C1-acetic acid series exemplified by zopolrestat (IC50 = 3.1 nM) and ponalrestat (Ki = 7.7 nM) [1]. Its 4-chlorophenyl N3 substituent further differentiates it from the benzothiazolylmethyl-substituted clinical candidates. Researchers investigating the role of the C1 functional group in AR binding pocket interactions can use this compound as a key comparator to determine whether a carboxylic acid moiety is essential for high-affinity AR engagement within the phthalazine scaffold. The existing AR inhibition data for phthalazine sulfonamides (KI range: 67.73–495.20 nM) provides a quantitative framework for benchmarking any newly generated data for this compound [2]. Users should be aware that no primary AR inhibition data exists for this specific compound; this scenario is therefore appropriate for exploratory research rather than confirmatory studies.

Anticancer Screening of Untested Phthalazine Substitution Patterns Against MCF-7, HepG2, and HCT-116 Cell Panels

The 4-chlorophenyl/N-phenyl substitution pattern of CAS 86671-80-9 has not been profiled in published anticancer screens, representing an unexplored region of phthalazine chemical space. Published phthalazine derivatives have demonstrated VEGFR-2 inhibitory and cytotoxic activity with IC50 values in the low micromolar range against MCF-7, HepG2, and HCT-116 cell lines [1]. This compound can serve as a starting point for a focused screening campaign to determine whether the 4-chlorophenyl/N-phenyl combination yields activity comparable to, or differentiated from, the published 4-phenylphthalazin-1-amine and phthalazine-1-carboxamide series. The compound's commercial availability at 95% purity supports initial hit identification workflows, though confirmatory studies would require repurification and orthogonal analytical characterization. Procurement for this application should be accompanied by a plan for in-house purity verification via HPLC and NMR prior to biological testing.

Analytical Reference Standard Development for Phthalazine-1-Carboxamide Compound Libraries

With its well-defined melting point (180–181 °C), established synthetic provenance (Deodhar & Deval, 1983), and clearly resolved structural identity from closely related analogs, CAS 86671-80-9 is suited as a reference compound for analytical method development in phthalazine-focused medicinal chemistry programs [1]. Its distinct chromatographic and thermal properties relative to the 4-fluoro (CAS 339021-33-9), N-methyl (CAS 320417-93-4), and bis(4-chlorophenyl) (CAS 86671-85-4) analogs enable its use as a system suitability standard for HPLC method validation and as a calibration check for differential scanning calorimetry (DSC) instruments used in purity determination [2]. The predicted density (1.33 ± 0.1 g/cm³) provides an additional parameter for computational model validation. This application leverages the compound's physicochemical characterization data and does not depend on biological activity data, making it the most evidence-supported use case among the scenarios presented.

Computational Chemistry and Molecular Docking Studies: Phthalazine Scaffold Validation

The phthalazine-1-carboxamide core of CAS 86671-80-9 is amenable to computational docking studies targeting aldose reductase (PDB structures available, e.g., 2FZ8 with zopolrestat, 4UHX) and VEGFR-2 (multiple co-crystal structures available) [1]. The compound can serve as a computational probe to model the binding mode of neutral carboxamide-bearing phthalazines and compare predicted binding affinities with the experimentally measured values of the acetic acid series (zopolrestat: 3.1 nM; ponalrestat: 7.7 nM). The 4-chlorophenyl substituent provides a well-parameterized halogen atom for force-field calculations, while the N-phenyl carboxamide offers conformational flexibility that can be explored through molecular dynamics simulations. This scenario is supported by the availability of high-resolution crystal structures of phthalazine inhibitors bound to AR and the extensive published docking studies on phthalazine-based VEGFR-2 inhibitors demonstrating correlation between docking scores and experimental IC50 values [2].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.